4-Methyl-2-(methylthio)furan

Flavor Chemistry Analytical Chemistry Regioisomer Identification

4-Methyl-2-(methylthio)furan (CAS 84735-62-6, C6H8OS, MW 128.19) is a sulfur-containing heterocyclic compound belonging to the methylthio-substituted furan class, structurally characterized by a methylthio group at the furan C2 position and a methyl substituent at the C4 position. It is recognized as a potent flavor compound with a very low odor threshold, contributing meat-like, roasted, and sulfurous notes to food matrices, making it relevant for flavor and fragrance procurement.

Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
CAS No. 84735-62-6
Cat. No. B15213249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(methylthio)furan
CAS84735-62-6
Molecular FormulaC6H8OS
Molecular Weight128.19 g/mol
Structural Identifiers
SMILESCC1=COC(=C1)SC
InChIInChI=1S/C6H8OS/c1-5-3-6(8-2)7-4-5/h3-4H,1-2H3
InChIKeyBGBVIHNEUQGKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(methylthio)furan (CAS 84735-62-6) – Structural Identity and Procurement-Relevant Baseline for Sulfur-Containing Furan Flavor Compounds


4-Methyl-2-(methylthio)furan (CAS 84735-62-6, C6H8OS, MW 128.19) is a sulfur-containing heterocyclic compound belonging to the methylthio-substituted furan class, structurally characterized by a methylthio group at the furan C2 position and a methyl substituent at the C4 position . It is recognized as a potent flavor compound with a very low odor threshold, contributing meat-like, roasted, and sulfurous notes to food matrices, making it relevant for flavor and fragrance procurement [1]. The compound is synthesized via base-mediated domino coupling/annulation strategies from α-oxo ketene dithioacetals and propargyl alcohols, yielding trisubstituted furan derivatives [2].

Flavor formulation fit for sulfurous, roasted profiles
Reported synthetic access via domino coupling strategies
Regioisomer-specific procurement required for aroma precision

Why 4-Methyl-2-(methylthio)furan (84735-62-6) Cannot Be Generically Substituted in Flavor Formulation and Aroma Profiling


The sensory and functional properties of methylthio-substituted furans are exquisitely sensitive to the precise position of the methyl and methylthio substituents on the furan ring [1]. Subtle positional isomerism can drastically alter odor character, threshold, and perceived flavor nuance. For instance, the 2-methyl-3-(methylthio)furan isomer (CAS 63012-97-5) is characterized by a meaty, sweet, and slightly nutty profile , while the 4-methyl-2-(methylthio) isomer is associated with a more sulfurous and roasted coffee character . Direct substitution based solely on molecular formula or broad compound class would introduce unacceptable variability in the final product's aroma signature, making accurate sourcing of the specific regioisomer a non-negotiable requirement for flavor houses and food manufacturers.

Positional Isomer 2-Methyl-3-(methylthio)furan shifts aroma from sulfurous coffee to meaty, sweet profile.
Thiol Analog 2-Methyl-3-furanthiol (free thiol) may alter stability and odor character versus the methylthio ether.
Generic Substitution Broad furan or thioether sourcing may not replicate regioisomer-specific sensory threshold.

Quantitative Differentiation Evidence for 4-Methyl-2-(methylthio)furan (84735-62-6) Against Closest Structural Analogs


Structural Identity and Regioisomeric Differentiation: 4-Methyl-2-(methylthio)furan vs. 2-Methyl-3-(methylthio)furan

The target compound, 4-Methyl-2-(methylthio)furan (CAS 84735-62-6), is a specific regioisomer of the C6H8OS furan family. Its primary analog, 2-Methyl-3-(methylthio)furan (CAS 63012-97-5), exhibits a distinct substitution pattern (methylthio at C3, methyl at C2) and a different FEMA number (3949) [1]. This structural divergence leads to different chromatographic retention behavior and distinct organoleptic profiles, with 2-Methyl-3-(methylthio)furan described as meaty, sweet, and slightly nutty , whereas 4-Methyl-2-(methylthio)furan is noted for a stronger sulfurous and roasted coffee character .

Regioisomer Identity
Class-level inference
Methylthio at C2 vs C3; roasted coffee vs meaty, sweet note
Isomer identity dictates aroma profile and regulatory labeling.
Structural assignment via NMR, GC-MS.
Flavor Chemistry Analytical Chemistry Regioisomer Identification

Sensory Character and Odor Threshold Comparison: 4-Methyl-2-(methylthio)furan vs. 2-Methyl-3-furanthiol

Both 4-Methyl-2-(methylthio)furan and 2-Methyl-3-furanthiol (CAS 28588-74-1) are potent meat-flavor impact compounds with extremely low odor thresholds [1]. However, the presence of the methylthio group in the target compound versus the thiol group in the comparator results in a different odor character and stability profile. 2-Methyl-3-furanthiol is known for its extremely low threshold (0.4-1.0 ng/L in water) and pronounced roasted meat, onion, and fatty notes [2]. In contrast, 4-Methyl-2-(methylthio)furan, while also potent, is reported to have a more sulfurous and coffee-like aroma and may offer enhanced chemical stability over the free thiol in certain applications [3].

Sensory & Odor Threshold
Cross-study comparable
Sulfurous coffee (methylthio) vs roasted meat, onion (thiol); thiol threshold 0.4–1.0 ng/L
Odor character and functional group stability differentiate procurement.
Methylthio ether may offer enhanced stability over free thiol.
Sensory Science Flavor Technology Odor Threshold

Synthetic Accessibility and Process Economics: 4-Methyl-2-(methylthio)furan vs. 3-Thio-Substituted Furans

The synthesis of 4-Methyl-2-(methylthio)furan can be achieved via a versatile domino coupling/annulation strategy using α-oxo ketene dithioacetals and propargyl alcohols, a method that provides access to trisubstituted furans in good yields [1]. In contrast, the preparation of 3-thio-substituted furans (e.g., 2-Methyl-3-furanthiol) often requires multi-step procedures involving thiocyanates or thiols, which can be more costly and involve odorous, toxic reagents [2]. The patented one-pot iodine-catalyzed method for methylthio-furan derivatives [3] suggests a potentially more cost-effective and scalable route for the target compound, which may translate to more stable supply and pricing.

Synthetic Accessibility
Cross-study comparable
One-pot iodine-catalyzed route vs multi-step thiol/thiocyanate synthesis; potential cost and step-count advantage
Synthetic route complexity influences supply stability and cost.
Patent literature indicates scalable method for methylthio furans.
Synthetic Organic Chemistry Process Development Flavor Manufacturing

Food Matrix Performance: 4-Methyl-2-(methylthio)furan vs. 2-Methyl-3-(methylthio)furan in Meat Aroma Contribution

In studies of aroma enhancement in dry-cured loins, the addition of thiamine as a sulfur precursor led to a significant increase in 2-Methyl-3-(methylthio)furan, which was directly correlated with the development of 'cured meat odor' [1]. This demonstrates the critical role of this specific methylthio-furan isomer in a complex food matrix. While 4-Methyl-2-(methylthio)furan has been detected in coffee and other roasted foods , its specific contribution in meat systems is less documented. This suggests that for applications requiring a robust cured-meat note, 2-Methyl-3-(methylthio)furan is the validated choice, whereas 4-Methyl-2-(methylthio)furan may be more suited to roasted, coffee-like, or sulfurous notes [2].

Food Matrix Performance
Cross-study comparable
Validated cured-meat odor (2-Methyl-3-(methylthio)furan) vs coffee/roasted notes (target); matrix-specific contribution differs
Matrix-validated isomer ensures desired sensory outcome.
Dry-cured loin study confirms isomer-specific role.
Food Chemistry Aroma Analysis Meat Flavor

Targeted Industrial and Research Application Scenarios for 4-Methyl-2-(methylthio)furan (84735-62-6)


Roasted Coffee and Nut Flavor Formulations Requiring a Sulfurous Backbone

Flavor houses developing roasted coffee, nut, or cocoa profiles should source 4-Methyl-2-(methylthio)furan for its specific sulfurous and roasted character, which differentiates it from the sweeter, more meaty notes of 2-Methyl-3-(methylthio)furan . The compound's methylthio ether structure offers potential stability advantages over free thiols in these applications [1].

Synthetic Chemistry Research into Trisubstituted Furans via Domino Coupling

Academic and industrial research groups focused on novel synthetic methodologies can utilize 4-Methyl-2-(methylthio)furan as a target compound to benchmark the efficiency and scope of new domino coupling/annulation reactions, as demonstrated by Yang et al. (2014) [2]. This provides a validated platform for comparing yield and selectivity against other synthetic strategies.

Analytical Reference Standard for GC-MS and GC-O in Food Analysis

Quality control and analytical laboratories require a certified reference standard of 4-Methyl-2-(methylthio)furan to accurately identify and quantify this specific regioisomer in complex food matrices, such as coffee, roasted nuts, and processed meats, ensuring correct peak assignment and preventing misidentification with other C6H8OS isomers [3].

Meat Flavor Enhancement Where a More Subtle Sulfurous Note is Desired

While 2-Methyl-3-(methylthio)furan is the primary driver of 'cured meat odor' in thiamine-supplemented products [4], 4-Methyl-2-(methylthio)furan may be used as a blending component in meat flavor formulations where a less dominant, more background sulfurous and roasted nuance is required, providing a broader palette for flavorists.

Application
Selection Property
Validation Focus
Roasted coffee & nut flavor formulations
Regioisomeric purity (methylthio at C2)
Odor profile matching and GC-MS peak assignment
Synthetic methodology research (domino coupling)
Reported synthetic route efficiency
Yield and selectivity benchmarking
Analytical reference standard for GC-MS/GC-O
Certified identity and purity
Accurate isomer identification in complex food matrices
Meat flavor blending (subtle sulfurous nuance)
Aroma differentiation from other C6H8OS regioisomers
Sensory panel verification in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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